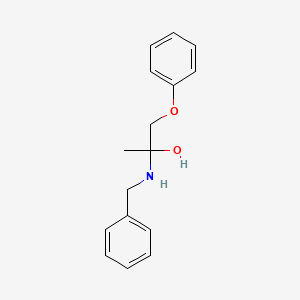
2-(Benzylamino)-1-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Benzylamino)-1-phenoxypropan-2-ol” is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions . For instance, a reaction of phenylmethanamine with 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione and a catalytic amount of pyridine in n-propanol was performed .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple reactive sites that allow it to be utilized in several kinds of organic reactions . Molecular modeling studies have revealed possible interaction of similar compounds with the active sites of both enzymes—acetylcholinesterase and β-secretase .Chemical Reactions Analysis
This compound undergoes various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions . It is also involved in the formation of a bromo radical through the oxidation of bromide under mild conditions .Scientific Research Applications
Reactivity and Synthesis
Studies have delved into the reactivity and synthesis of compounds structurally related to 2-(Benzylamino)-1-phenoxypropan-2-ol. For instance, the composition of aminolysis products of phenyl glycidyl ether with benzylamine was explored, highlighting the influence of initial reagents on product distribution, which is crucial for understanding the synthesis pathways of related compounds (Palchikov et al., 2017). Similarly, research on the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents provides insights into expanding the chemical diversity of this compound class (Mesropyan et al., 2005).
Catalysis
The compound has been implicated in catalytic processes, such as a study demonstrating the use of palladium(II) complexes for C-C coupling reactions, where related benzylamino phenols served as ligands, indicating the role of these compounds in facilitating important organic transformations (Pattanayak et al., 2013).
Antioxidant Properties
Research on the antioxidant activity of nitrones derived from the reaction of phenylglycidyl ether with hydroxylamine, where 1-hydroxyamino-3-phenoxypropan-2-ol was a precursor, suggests potential biological relevance of these compounds in mitigating oxidative stress (Da˛bkowska et al., 2005).
Material Science
The enzymatic oxidative polycondensation of 4-(benzylamino)phenol to synthesize oligophenols with secondary amine functionality on the side-chain points to applications in material science, particularly in the synthesis of polymers with specific functional groups (Yildirim et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target tubulin . Tubulin is a protein that is crucial for maintaining the structure and function of cells, particularly during cell division.
Mode of Action
Compounds with similar structures have been found to disrupt tubulin polymerization . This disruption can lead to changes in cell structure and function, potentially leading to cell death.
Biochemical Pathways
Disruption of tubulin polymerization can affect a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
Similar compounds have been found to have poor oral bioavailability due to extensive first-pass metabolism . This suggests that 2-(Benzylamino)-1-phenoxypropan-2-ol may also have poor oral bioavailability and may be subject to extensive metabolism.
Result of Action
Disruption of tubulin polymerization can lead to changes in cell structure and function, potentially leading to cell death .
Safety and Hazards
Future Directions
The complex nature of diseases like Alzheimer’s calls for multidirectional treatment. Consequently, the search for multi-target-directed ligands may lead to potential drug candidates . Modifications of acetylcholinesterase inhibitors led to the discovery of a multipotent anti-Alzheimer’s agent, with moderate and balanced potency, capable of inhibiting acetylcholinesterase, a symptomatic target, and disease-modifying targets: β-secretase and Aβ-aggregation .
Properties
IUPAC Name |
2-(benzylamino)-1-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZROMNDVUPWEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)
![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)
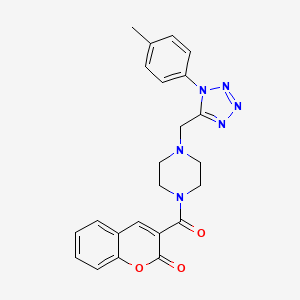

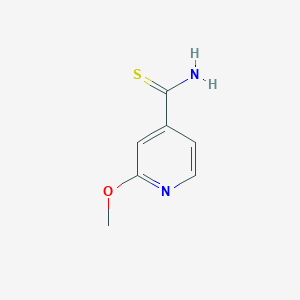
![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)
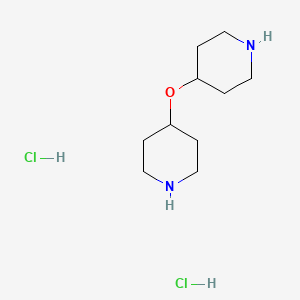
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2589216.png)
![4-Chloro-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2589219.png)
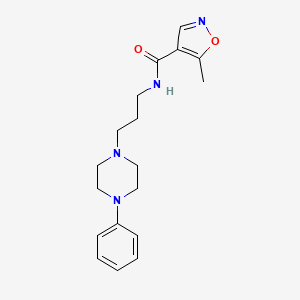
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)
![(1s,3s)-Adamantan-1-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2589223.png)
![N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2589225.png)

